molecular formula C9H10N2O2 B8658212 4-Cyclopropyl-2-nitroaniline

4-Cyclopropyl-2-nitroaniline

Cat. No.: B8658212
M. Wt: 178.19 g/mol
InChI Key: MBYVYKMAKZACJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-nitroaniline is a nitroaromatic compound characterized by a cyclopropyl substituent at the para position (C4) relative to the amino group and a nitro group at the ortho position (C2) on the benzene ring. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the strained cyclopropyl moiety. Nitroanilines are widely studied for their applications in dyes, pharmaceuticals, and agrochemicals, with substituent positions and types critically influencing reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-cyclopropyl-2-nitroaniline

InChI

InChI=1S/C9H10N2O2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2,10H2

InChI Key

MBYVYKMAKZACJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

a. Substituent Effects on Electronic Properties

  • Nitro Group Position: In 4-isopropyl-2-nitroaniline and this compound, the nitro group at C2 creates strong electron-withdrawing effects, reducing electron density at the amino group (C1). This contrasts with 3-nitroaniline , where the meta-positioned nitro group exerts less direct resonance withdrawal, resulting in higher basicity compared to ortho-nitro derivatives.
  • Cyclopropyl vs. Isopropyl : The cyclopropyl group in this compound introduces ring strain and sp² hybridization, enhancing electrophilic reactivity compared to the isopropyl analog . Cyclopropane’s conjugation with the aromatic ring may also alter solubility and thermal stability.

b. Steric and Solubility Considerations

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.